molecular formula C16H14BrN3OS B2506605 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 476295-20-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2506605
CAS No.: 476295-20-2
M. Wt: 376.27
InChI Key: MVEZUYNOWOPADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C16H14BrN3OS and its molecular weight is 376.27. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficiency as corrosion inhibitors for carbon steel in 1 M HCl solution. The study found these inhibitors offered higher inhibition efficiencies than previously reported benzothiazole family inhibitors, suggesting potential applications in industrial corrosion protection (Hu et al., 2016).

Anticancer Activity

The anti-breast cancer activity of benzothiazole analogs was investigated by Solomon et al. (2009). The study synthesized isatin-benzothiazole analogs and tested their cytotoxicity against various human breast tumor cell lines, identifying compounds with significant anti-cancer effects. This suggests benzothiazole derivatives, including potentially N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, could have applications in cancer therapy (Solomon et al., 2009).

Molecular Imaging

The development of PET imaging agents for the visualization of metabotropic glutamate 1 receptor in the monkey brain used benzamide compounds, as reported by Fujinaga et al. (2012). Such research indicates the potential for benzothiazole derivatives in developing novel PET imaging probes for neuroscientific research and diagnosis of neurological diseases (Fujinaga et al., 2012).

Synthetic Methodologies

Wang et al. (2008) reported on the copper-catalyzed intramolecular cyclization of various substituted thioureas to synthesize N-benzothiazol-2-yl-amides. This study illustrates the versatility of benzothiazole derivatives in synthetic chemistry and their potential as intermediates in the synthesis of complex molecules (Wang et al., 2008).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. The compounds exhibited promising activities, suggesting the potential for benzothiazole and related compounds in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide” is not documented in the available resources .

Future Directions

The future directions of research and development involving “N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide” are not documented in the available resources .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-20(2)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEZUYNOWOPADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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